Cas no 66113-70-0 (Methyl 5-amino-3-hydroxypentanoate)

Methyl 5-amino-3-hydroxypentanoate Chemical and Physical Properties
Names and Identifiers
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- METHYL 5-AMINO-3-HYDROXYPENTANOATE
- 66113-70-0
- EN300-7300522
- DTXSID90792785
- Methyl 5-amino-3-hydroxypentanoate
-
- Inchi: InChI=1S/C6H13NO3/c1-10-6(9)4-5(8)2-3-7/h5,8H,2-4,7H2,1H3
- InChI Key: YBRGHKITZGEMPI-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 147.08954328Da
- Monoisotopic Mass: 147.08954328Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 72.6Ų
Methyl 5-amino-3-hydroxypentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7300522-0.25g |
methyl 5-amino-3-hydroxypentanoate |
66113-70-0 | 0.25g |
$1170.0 | 2023-05-25 | ||
Enamine | EN300-7300522-0.1g |
methyl 5-amino-3-hydroxypentanoate |
66113-70-0 | 0.1g |
$1119.0 | 2023-05-25 | ||
Enamine | EN300-7300522-1.0g |
methyl 5-amino-3-hydroxypentanoate |
66113-70-0 | 1g |
$1272.0 | 2023-05-25 | ||
Enamine | EN300-7300522-0.05g |
methyl 5-amino-3-hydroxypentanoate |
66113-70-0 | 0.05g |
$1068.0 | 2023-05-25 | ||
Enamine | EN300-7300522-5.0g |
methyl 5-amino-3-hydroxypentanoate |
66113-70-0 | 5g |
$3687.0 | 2023-05-25 | ||
Enamine | EN300-7300522-0.5g |
methyl 5-amino-3-hydroxypentanoate |
66113-70-0 | 0.5g |
$1221.0 | 2023-05-25 | ||
Enamine | EN300-7300522-10.0g |
methyl 5-amino-3-hydroxypentanoate |
66113-70-0 | 10g |
$5467.0 | 2023-05-25 | ||
Enamine | EN300-7300522-2.5g |
methyl 5-amino-3-hydroxypentanoate |
66113-70-0 | 2.5g |
$2492.0 | 2023-05-25 |
Methyl 5-amino-3-hydroxypentanoate Related Literature
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
Additional information on Methyl 5-amino-3-hydroxypentanoate
Methyl 5-Amino-3-Hydroxypentanoate: A Comprehensive Overview
Methyl 5-amino-3-hydroxypentanoate, also known by its CAS registry number CAS No. 66113-70-0, is a compound of significant interest in the fields of organic chemistry, biochemistry, and pharmacology. This compound is a methyl ester derivative of 5-amino-3-hydroxypentanoic acid, which belongs to the class of amino acids. The structure of methyl 5-amino-3-hydroxypentanoate consists of a five-carbon chain with an amino group (-NH2) at the fifth position and a hydroxyl group (-OH) at the third position, along with a methyl ester group (-OCH3) attached to the carboxylic acid moiety.
The synthesis of methyl 5-amino-3-hydroxypentanoate can be achieved through various methods, including enzymatic synthesis, chemical synthesis, and microbial fermentation. Recent advancements in enzymatic catalysis have enabled the production of this compound with high efficiency and selectivity. For instance, researchers have employed recombinant Escherichia coli strains expressing specific enzymes to synthesize methyl 5-amino-3-hydroxypentanoate from simple precursors such as glucose and ammonia. This approach not only enhances sustainability but also reduces production costs, making it more accessible for large-scale applications.
Methyl 5-amino-3-hydroxypentanoate has garnered attention due to its potential applications in the pharmaceutical industry. It has been investigated as a precursor for the synthesis of bioactive compounds, including antibiotics and antiviral agents. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with viral replication, making them promising candidates for antiviral drug development.
In addition to its pharmacological applications, methyl 5-amino-3-hydroxypentanoate has shown potential in the field of nutraceuticals. It has been explored as a functional ingredient in dietary supplements due to its ability to modulate metabolic pathways involved in energy production and detoxification. For example, research has indicated that this compound may enhance mitochondrial function and improve cellular energy efficiency, which could be beneficial for individuals with metabolic disorders such as obesity or type 2 diabetes.
The chemical properties of methyl 5-amino-3-hydroxypentanoate make it suitable for use in various industrial processes. Its solubility in both polar and non-polar solvents allows for its application in emulsion formation and stabilization, which is critical in food processing and cosmetic formulations. Furthermore, its ability to act as a chelating agent has led to its use in metal ion coordination studies, contributing to advancements in materials science.
Recent breakthroughs in analytical chemistry have improved the accuracy and sensitivity of methods used to analyze methyl 5-amino-3-hydroxypentanoate. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have enabled precise quantification of this compound in complex matrices. These advancements are particularly valuable for quality control in pharmaceutical and nutraceutical manufacturing.
In conclusion, methyl 5-amino-3-hydroxypentanoate (CAS No. 66113-70-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups render it amenable to various synthetic routes and end-use applications. Ongoing research continues to uncover new potentials for this compound, solidifying its role as an important molecule in contemporary scientific research.
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